Tris(trimethylsilyl)arsane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

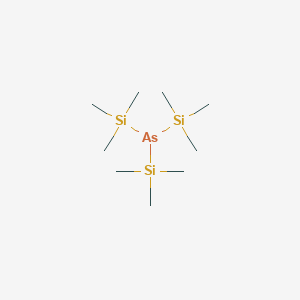

Structure

2D Structure

Properties

IUPAC Name |

tris(trimethylsilyl)arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27AsSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQPGOWZSZOUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[As]([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27AsSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099816 | |

| Record name | Tris(trimethylsilyl)arsane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17729-30-5 | |

| Record name | Tris(trimethylsilyl)arsane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(trimethylsilyl)arsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(trimethylsilyl)arsane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)arsane, with the chemical formula (Me₃Si)₃As, is a critical organoarsenic compound utilized as a soluble and manageable source of arsenic in chemical synthesis. Its primary application lies in the production of III-V semiconductor materials, such as gallium arsenide (GaAs) and indium arsenide (InAs), through dehalosilylation reactions.[1][2][3][4] The reactivity of this compound is centered on the cleavage of its As-Si bonds, making it a valuable reagent in organometallic chemistry and materials science.[1] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols and quantitative data to aid researchers in its safe and efficient preparation.

Core Synthesis Pathways

Two main pathways for the synthesis of this compound have been documented: the alkali metal-mediated synthesis and the direct silylation of arsine gas. The former is the most common and practical approach due to its efficiency and scalability.[1]

Alkali Metal-Mediated Synthesis

This widely used method involves a two-step process: the formation of an alkali metal arsenide followed by its reaction with chlorotrimethylsilane. A common variation of this method employs a sodium-potassium alloy to react with elemental arsenic.

Reaction Scheme:

-

Formation of the arsenide: 3 Na/K (alloy) + As → (Na/K)₃As

-

Silylation: (Na/K)₃As + 3 Me₃SiCl → (Me₃Si)₃As + 3 NaCl/KCl

A detailed experimental protocol derived from the literature is provided below.[5][6]

Experimental Protocol: Alkali Metal-Mediated Synthesis [5][6]

Caution: This procedure involves pyrophoric and air-sensitive compounds and must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. A Class D metal fire extinguisher should be readily available.[6]

-

Apparatus: The reaction is typically carried out in a multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, all connected to a vacuum line.

-

Reagents:

-

Sodium-Potassium alloy

-

Elemental arsenic (finely powdered, high purity)

-

Chlorotrimethylsilane (Me₃SiCl)

-

1,2-Dimethoxyethane (DME), dried and deoxygenated

-

-

Procedure:

-

To a 1-liter flask, add finely powdered arsenic (14 g, 99.9995% pure) and cover it with 800 mL of DME.

-

In a separate 250-mL bulb, prepare the sodium-potassium alloy.

-

Carefully add the liquid alloy to the arsenic suspension in small amounts while stirring vigorously. The reaction must be continuously monitored.

-

In another 250-mL bulb, place 77 g of chlorotrimethylsilane.

-

After the formation of the arsenide is complete, the chlorotrimethylsilane is added to the reaction mixture.

-

The reaction mixture is stirred, and the progress is monitored.

-

Upon completion, the product, a pale yellow liquid, is isolated.

-

The impure this compound is purified by fractional distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 62% | [5] |

| Boiling Point | 65-71 °C / 2.5 x 10⁻³ torr | [5] |

Logical Relationship of Alkali Metal-Mediated Synthesis

References

- 1. This compound | 17729-30-5 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Use of Tris(Trimethylsilyl)Arsine to Prepare AlAs, GaAs and InAs. The X-Ray Crystal Structure of (Me3Si)3AsAlCl3.C7H8. | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 4. The Use of Tris(trimethylsilyl)arsine to Prepare AlAs, GaAs and InAs. The X ... - Google Books [books.google.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

Tris(trimethylsilyl)arsane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, reactivity, and synthetic applications of tris(trimethylsilyl)arsane, a key precursor in materials science and organoarsenic chemistry.

This compound, with the chemical formula As(Si(CH₃)₃)₃, is a highly reactive organoarsenic compound that serves as a critical building block in modern chemistry.[1] Its utility stems from the labile arsenic-silicon bonds, which provide a soluble and manageable source of arsenic for the synthesis of a wide array of arsenic-containing compounds and materials.[2] This guide provides a detailed overview of its chemical properties, reactivity, and common experimental procedures, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a colorless, flammable liquid characterized by a strong, unpleasant odor.[1] Due to its high reactivity and toxicity, it is classified as a hazardous chemical and requires careful handling in a moisture-free and oxygen-free environment.[1][3]

Below is a summary of its key physical and chemical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₇AsSi₃ | [4][5] |

| Molecular Weight | 294.49 g/mol | [4][5] |

| Boiling Point | 82-84 °C at 4 Torr | [1][4] |

| Melting Point | 0.5 °C | [6] |

| Density | 0.9939 g/cm³ | [1][4] |

| Appearance | Colorless to light brown clear liquid | [1][6] |

| Odor | Strong, unpleasant stench | [1][6] |

| Stability | Stable under normal temperatures and pressures in an inert atmosphere. | [3][6] |

| Incompatibilities | Strong oxidizing agents, moist air, or water. | [6] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, silicon dioxide, oxides of arsenic. | [6] |

Reactivity and Synthetic Applications

The fundamental reactivity of this compound is centered on the facile cleavage of its As-Si bonds.[2] This characteristic makes it a versatile reagent in various chemical transformations, most notably in dehalosilylation reactions and as a precursor for III-V semiconductor materials.[2]

Dehalosilylation Reactions

A prominent reaction pathway for this compound is dehalosilylation, which is instrumental in the formation of III-V semiconductor materials.[2] In these reactions, the trimethylsilyl group acts as a good leaving group, facilitating the formation of new bonds between arsenic and other elements.[2] A classic example is the reaction with Group 13 trihalides, which is a key step in the synthesis of materials like Gallium Arsenide (GaAs) and Indium Arsenide (InAs).[2][7]

The general scheme for this reaction can be represented as: As(Si(CH₃)₃)₃ + MX₃ → MAs + 3 (CH₃)₃SiX (where M = Ga, In; X = Cl, Br, I)

This reactivity has been harnessed in both solution-phase and chemical vapor deposition (CVD) techniques to produce high-quality semiconductor films.[2][8]

Precursor to III-V Semiconductor Materials

This compound is a primary molecular precursor for the synthesis of III-V semiconductors.[2] These materials are of significant interest due to their direct bandgaps, making them suitable for a variety of optoelectronic applications, including high-frequency electronics and photovoltaics.[2] The reactive Si-As bonds in this compound allow for lower-temperature synthetic routes to these important materials compared to traditional methods.[2]

Reactions with Electrophiles and Nucleophiles

While the predominant reactivity involves the As-Si bond cleavage, the arsenic atom in this compound possesses a lone pair of electrons, allowing it to act as a nucleophile. Conversely, the silicon atoms can be susceptible to nucleophilic attack, leading to the displacement of the arsenide group. The trimethylsilyl group can act as a leaving group, facilitating reactions with various electrophiles.[2] While specific studies on its reactions with a wide range of organic electrophiles and nucleophiles are less common than its use in materials synthesis, its reactivity pattern suggests it can participate in such transformations.

Experimental Protocols

Synthesis of this compound

A widely utilized method for synthesizing this compound involves a two-step process starting from elemental arsenic.[2]

1. Formation of the Arsenide Salt: Elemental arsenic is reacted with an alkali metal (e.g., sodium or lithium) in a suitable solvent (e.g., liquid ammonia or an ether) to form the corresponding alkali metal arsenide.

dot

Caption: Formation of Alkali Metal Arsenide.

2. Silylation: The resulting arsenide salt is then reacted with chlorotrimethylsilane to yield this compound.

dot

Caption: Silylation to form the final product.

An alternative approach involves the reduction of an arsenic trihalide, such as arsenic(III) chloride (AsCl₃), with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to form arsine (AsH₃).[2] The subsequent reaction of arsine with a silylating agent like chlorotrimethylsilane yields the desired product.[2]

Experimental Workflow: Synthesis of Gallium Arsenide (GaAs) Nanoparticles

This compound is a key reagent in the synthesis of GaAs nanoparticles. A typical experimental workflow is as follows:

dot

Caption: Workflow for GaAs nanoparticle synthesis.

Disclaimer: The experimental protocols described are for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. The high toxicity and reactivity of this compound necessitate handling in a glovebox or with Schlenk line techniques.[1][3]

References

- 1. Cas 17729-30-5,[Tris(trimethylsilyl)]arsenide | lookchem [lookchem.com]

- 2. This compound | 17729-30-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound|lookchem [lookchem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Arsine,tris(trimethylsilyl)- MSDS CasNo.17729-30-5 [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apps.dtic.mil [apps.dtic.mil]

The Formation of Tris(trimethylsilyl)arsine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for tris(trimethylsilyl)arsine, (Me₃Si)₃As, a crucial reagent in materials science and organometallic chemistry. The document details the mechanisms of formation, provides experimental protocols, and presents quantitative data to support the described methodologies.

Introduction

Tris(trimethylsilyl)arsine is a versatile and highly reactive organoarsenic compound. Its primary utility lies in its ability to serve as a soluble and manageable source of the arsenic atom, particularly in the synthesis of III-V semiconductor materials.[1] The reactivity of (Me₃Si)₃As is dominated by the facile cleavage of the As-Si bonds, enabling dehalosilylation reactions with a variety of metal and main group halides.[1][2] This guide focuses on the two most prevalent and effective methods for its synthesis: the reaction of an alkali metal arsenide with trimethylsilyl chloride and a magnesium-mediated synthesis from arsenic trichloride.

Synthetic Methodologies and Mechanisms of Formation

Two principal synthetic pathways to tris(trimethylsilyl)arsine have been established, each with distinct advantages and mechanistic features.

Alkali Metal-Mediated Synthesis

This is a widely utilized and scalable method for the production of tris(trimethylsilyl)arsine.[1] The process commences with the reduction of elemental arsenic by an alkali metal alloy, typically a sodium-potassium (Na/K) alloy, to generate a highly reactive arsenide intermediate.[1] This intermediate is subsequently quenched with trimethylsilyl chloride to yield the final product.[3]

Mechanism:

The reaction proceeds in two main stages:

-

Formation of the Alkali Metal Arsenide: Elemental arsenic powder is treated with a sodium-potassium alloy in a suitable solvent, such as 1,2-dimethoxyethane (DME). The highly reducing alkali metal alloy reacts with arsenic to form the alkali metal arsenide, nominally (Na/K)₃As.[3] This species is a potent nucleophile.

-

Silylation of the Arsenide: The in-situ generated arsenide undergoes a nucleophilic substitution reaction with three equivalents of trimethylsilyl chloride. The arsenic atom attacks the silicon atom of the trimethylsilyl chloride, displacing the chloride ion. This process is repeated three times to form the three As-Si bonds in the final product.

The overall reaction can be represented as:

3 Na/K + As → (Na/K)₃As (Na/K)₃As + 3 Me₃SiCl → (Me₃Si)₃As + 3 (Na/K)Cl[3]

Figure 1. Reaction pathway for the alkali metal-mediated synthesis of (Me₃Si)₃As.

Magnesium-Mediated Synthesis

An alternative and high-yielding route involves the reaction of arsenic(III) chloride with magnesium metal and trimethylsilyl chloride in a coordinating solvent.[1] Hexamethylphosphoramide (HMPA) has been reported as a particularly effective solvent for this reaction, affording yields of up to 83%.[1]

Mechanism:

The mechanism of this reaction is believed to proceed through the in-situ formation of a reactive magnesium arsenide species.[1]

-

Reduction of Arsenic Trichloride: Magnesium metal acts as a reducing agent, reacting with arsenic trichloride. It is proposed that this initially forms a transient, highly reactive "magnesium arsenide" intermediate. The exact stoichiometry and structure of this intermediate are not well-defined but can be conceptually thought of as an equivalent of "Mg₃As₂".

-

Silylation: This reactive magnesium arsenide species is then trapped in-situ by trimethylsilyl chloride. Similar to the alkali metal route, the arsenide acts as a nucleophile, reacting with three equivalents of Me₃SiCl to form tris(trimethylsilyl)arsine.

The overall balanced reaction is:

2 AsCl₃ + 6 Mg + 6 Me₃SiCl → 2 (Me₃Si)₃As + 6 MgCl₂

References

Tris(trimethylsilyl)arsane CAS number 17729-30-5

An In-depth Technical Guide to Tris(trimethylsilyl)arsane (CAS: 17729-30-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile and highly reactive organoarsenic compound. Its primary utility lies in its function as a soluble and manageable source of the arsenide ion, making it a critical precursor in the synthesis of advanced materials, particularly III-V semiconductors. The fundamental reactivity of this compound is centered on the facile cleavage of its arsenic-silicon (As-Si) bonds.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17729-30-5[1] |

| Molecular Formula | C₉H₂₇AsSi₃[1] |

| Molecular Weight | 294.49 g/mol [1] |

| Appearance | Colorless liquid, melts slightly below room temperature[2] |

| Boiling Point | 82-84 °C @ 4 Torr[1] 65-71 °C @ 2.5 x 10⁻³ Torr[2] |

| Density | 0.9939 g/cm³[1] |

| Solubility | Very soluble in benzene, toluene, pentane, THF, and diethyl ether[2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | A single resonance appears at δ 0.30 ppm (in C₇D₈)[2] |

| ¹³C NMR | A single resonance appears at δ 4.31 ppm[2] |

| FT-IR (Predicted) | Expected to show a strong, sharp band for the Si-CH₃ group around 1260 cm⁻¹ and one or more strong bands in the 865-750 cm⁻¹ range.[3] |

| Mass Spec. (Predicted) | The mass spectrum is expected to show a characteristic fragment ion for [Si(CH₃)₃]⁺ at m/z = 73. Predicted adducts include [M+H]⁺ at m/z 295.07 and [M+Na]⁺ at m/z 317.05.[4][5] |

Synthesis of this compound

The most established and widely used method for synthesizing this compound involves the reaction of an alkali metal arsenide with chlorotrimethylsilane.[6] The following protocol details a synthesis using a sodium-potassium alloy.

Experimental Protocol: Synthesis via Alkali Metal Arsenide

Caution: This procedure is extremely hazardous and must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Sodium-potassium alloy is violently reactive with water and air. This compound is a toxic, highly pyrophoric liquid that may generate toxic arsine gas (AsH₃) upon exposure to air or moisture. A Class D metal fire extinguisher must be readily available.[2]

-

Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen/vacuum line. Ensure all glassware is rigorously dried.

-

Reactant Preparation: Under a positive pressure of argon, charge the flask with arsenic powder (15.0 g, 0.20 mol) and 1,2-dimethoxyethane (DME, 200 mL, previously dried and deoxygenated).

-

Alloy Formation and Reaction: Add sodium metal (4.6 g, 0.20 mol) and potassium metal (7.8 g, 0.20 mol) to the flask. Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 48 hours, indicated by the consumption of the alkali metals and the formation of a fine, dark grey suspension of K₃As/Na₃As.

-

Silylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of chlorotrimethylsilane (65.2 g, 0.60 mol) in 100 mL of dry DME via the dropping funnel over 2 hours, maintaining the temperature below -60 °C.

-

Warm-up and Stirring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Isolation: Filter the mixture through a medium-porosity fritted funnel under an inert atmosphere to remove the precipitated alkali metal chlorides. Wash the filter cake with dry pentane.

-

Purification: Combine the filtrate and washings. Remove the solvent in vacuo to yield the crude product as a pale yellow liquid. Purify the crude material by fractional distillation under high vacuum (bp 65-71 °C / 2.5 x 10⁻³ torr) to afford this compound as a clear, colorless liquid. The typical yield is around 62%.[2]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the lability of the As-Si bonds, which readily undergo cleavage. This reactivity is central to its primary application: the synthesis of III-V semiconductor materials through dehalosilylation reactions.[6]

Dehalosilylation Reactions for III-V Semiconductor Synthesis

This compound reacts with Group 13 trihalides (e.g., GaCl₃, InCl₃) to form the corresponding arsenide material (e.g., GaAs, InAs) and chlorotrimethylsilane, which is volatile and easily removed. This provides a low-temperature, solution-phase or vapor-phase route to these important materials.[6][7][8]

Experimental Protocol: Deposition of Gallium Arsenide (GaAs) Films

The following is a representative protocol for the deposition of GaAs thin films using organometallic chemical vapor deposition (OMCVD).

-

Precursor and Substrate Preparation: Load this compound and anhydrous Gallium(III) chloride (GaCl₃) into separate bubblers on a CVD manifold. Heat the bubblers to 102-103 °C for the arsane and 41-42 °C for GaCl₃ to ensure adequate vapor pressure.[7] Prepare silicon or GaAs substrates by appropriate cleaning and etching procedures.[7]

-

Deposition: Place the substrate on an inductively heated graphite susceptor within the reactor chamber. Heat the substrate to the desired deposition temperature (e.g., 400 °C).[7]

-

Gas Flow: Introduce a carrier gas (e.g., Argon) through the heated bubblers to transport the precursor vapors into the mixing manifold and then into the reactor chamber.[7]

-

Reaction and Film Growth: The gas-phase reaction between this compound and GaCl₃ occurs at the heated substrate surface, leading to the deposition of a Gallium Arsenide film and the formation of volatile chlorotrimethylsilane, which is carried away by the gas flow.[7]

-

Characterization: After deposition, cool the system and remove the substrate. The resulting film can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystalline structure of GaAs and Auger electron spectroscopy to assess purity and stoichiometry.[7]

Safety and Handling

This compound is a hazardous material that requires stringent safety protocols. Its pyrophoric and toxic nature, coupled with the potential to release highly toxic arsine gas, necessitates careful handling.

Table 3: Safety and Handling Precautions

| Hazard | Precaution |

| Pyrophoricity | Spontaneously flammable in air. Must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) at all times using Schlenk line or glovebox techniques.[2] |

| Toxicity | Highly toxic. Poisonous by ingestion and toxic if inhaled. Avoid all contact with skin and eyes and prevent inhalation of vapors.[2] |

| Reactivity | Reacts violently with water and moisture, potentially forming flammable gases and highly toxic arsine (AsH₃).[2] Incompatible with strong oxidizing agents. |

| Personal Protective Equipment (PPE) | Wear appropriate flame-retardant laboratory coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical safety goggles or a face shield.[2] |

| Fire Safety | Keep a Class D fire extinguisher (for combustible metals) readily accessible. Do NOT use water, carbon dioxide, or halogenated extinguishers.[2] |

| Disposal | Quench residues and empty containers cautiously in a fume hood by slowly adding an alcohol like tert-butanol or isopropanol, followed by water. This process may generate arsine gas.[2] |

References

- 1. This compound|lookchem [lookchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. gelest.com [gelest.com]

- 4. PubChemLite - Tris(trimethylsilyl)arsine (C9H27AsSi3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 17729-30-5 | Benchchem [benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Tris(trimethylsilyl)arsane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(trimethylsilyl)arsane, As(Si(CH₃)₃)₃. Due to the air- and moisture-sensitive nature of this compound, all handling and spectroscopic measurements require rigorous anaerobic and anhydrous techniques. This document summarizes known experimental data and provides predicted spectroscopic characteristics based on established principles for organosilicon and organoarsenic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound. The high symmetry of the molecule simplifies its ¹H, ¹³C, and ²⁹Si NMR spectra, each expected to show a single resonance, indicative of the chemically equivalent trimethylsilyl groups.

Data Summary

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | C₆D₆ | 0.30 | Singlet | Not Applicable |

| ¹³C | Not Specified | 4.31 | Singlet | Not Applicable |

| ²⁹Si | Not Specified | Predicted: -10 to 10 | Singlet | Not Applicable |

Note: The ²⁹Si NMR chemical shift is a prediction based on typical values for tetracoordinated silicon atoms bonded to other silicon or p-block elements.

Experimental Protocol: NMR Spectroscopy of Air-Sensitive Compounds

The acquisition of high-quality NMR spectra of this compound necessitates the use of specialized techniques to prevent decomposition upon exposure to air and moisture.

Materials:

-

J. Young NMR tube or a standard NMR tube with a sealable cap (e.g., a Cajon adapter).

-

Glovebox or Schlenk line.

-

Anhydrous, deuterated NMR solvent (e.g., Benzene-d₆).

-

This compound sample.

-

Gas-tight syringe.

Procedure:

-

Preparation of the NMR Tube:

-

In a glovebox, add a small amount of the this compound sample to a clean, dry J. Young NMR tube.

-

Using a gas-tight syringe, add the desired volume of anhydrous deuterated solvent to the NMR tube.

-

Seal the J. Young tube.

-

Alternatively, using a Schlenk line, the sample can be introduced into a standard NMR tube under a positive pressure of inert gas, followed by the addition of solvent via a cannula or syringe. The tube is then sealed with a tight-fitting cap and wrapped with parafilm.

-

-

Data Acquisition:

-

The NMR spectrometer is set up for the desired nucleus (¹H, ¹³C, ²⁹Si).

-

For ¹³C and ²⁹Si NMR, proton decoupling is typically employed to simplify the spectra and enhance signal-to-noise.

-

A sufficient number of scans are acquired to obtain a spectrum with a good signal-to-noise ratio. The low natural abundance and sensitivity of ²⁹Si may require a longer acquisition time.

-

Infrared (IR) Spectroscopy

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2960 - 2850 | Strong | C-H stretching (from CH₃ groups) |

| 1450 - 1400 | Medium | C-H asymmetric bending (from CH₃ groups) |

| 1260 - 1240 | Strong | Si-CH₃ symmetric bending (umbrella mode) |

| 860 - 760 | Strong, Broad | Si-C stretching and CH₃ rocking |

| 700 - 600 | Medium | As-Si stretching |

Experimental Protocol: IR Spectroscopy of Air-Sensitive Liquids

Method 1: KBr Pellet (for solid decomposition products or non-volatile liquids) This method is generally not suitable for volatile, air-sensitive liquids like this compound but can be used for solid derivatives.

Method 2: Solution Cell

-

Cell Preparation: A liquid-tight IR cell with windows transparent in the mid-IR region (e.g., KBr, NaCl) is assembled in a glovebox.

-

Sample Loading: The this compound is dissolved in a dry, IR-transparent solvent (e.g., hexane, carbon disulfide) inside the glovebox. The solution is then injected into the sealed IR cell.

-

Data Acquisition: The IR spectrum is recorded, and a background spectrum of the solvent in the same cell is subtracted.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound is 294.063650 g/mol .[1]

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 294 | [As(Si(CH₃)₃)₃]⁺ (Molecular Ion, M⁺) |

| 279 | [As(Si(CH₃)₃)₂(Si(CH₃)₂)]⁺ (M - CH₃)⁺ |

| 221 | [As(Si(CH₃)₃)₂]⁺ (M - Si(CH₃)₃)⁺ |

| 147 | [AsSi(CH₃)₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocol: Mass Spectrometry of Air-Sensitive Compounds

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source is commonly used for volatile compounds.

-

A direct insertion probe or a gas chromatography (GC) inlet can be used for sample introduction.

Procedure:

-

Sample Preparation: The sample is prepared in a glovebox. If using a GC-MS, the sample is diluted in a volatile, anhydrous solvent. For a direct insertion probe, a small amount of the neat liquid can be loaded into a capillary tube which is then sealed.

-

Sample Introduction: The prepared sample is introduced into the mass spectrometer, minimizing exposure to the atmosphere. For GC-MS, an autosampler with a sealed vial system is ideal. For a direct insertion probe, the probe is quickly inserted into the vacuum lock of the mass spectrometer.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass range.

Visualizations

The following diagrams illustrate the molecular structure, a general workflow for spectroscopic analysis, and the predicted mass spectrometry fragmentation pattern of this compound.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis of air-sensitive compounds.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

References

Dehalosilylation Reactions of Tris(trimethylsilyl)arsane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)arsane, As(SiMe₃)₃, is a versatile and highly reactive organoarsenic compound that serves as a valuable precursor in the synthesis of various arsenic-containing materials. Its primary utility lies in dehalosilylation reactions, where the facile cleavage of the As-Si bonds allows for the formation of new bonds between arsenic and other elements. This technical guide provides an in-depth overview of the dehalosilylation reactions of this compound, with a focus on its application in the synthesis of III-V semiconductor materials. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of reaction pathways and workflows.

Core Concepts: The Dehalosilylation Reaction

The fundamental principle behind the dehalosilylation reactions of this compound is the reaction of the silylarsane with a halide compound, typically a metal halide. In this reaction, the silicon atom of the trimethylsilyl group exhibits a high affinity for the halogen atom, leading to the formation of a volatile trimethylsilyl halide (Me₃SiX) and a new arsenic-metal bond. This process is a clean and efficient method for the targeted synthesis of arsenide materials.

The general reaction can be represented as:

As(SiMe₃)₃ + 3 MX → AsM₃ + 3 Me₃SiX

Where M is a metal and X is a halogen. The reaction proceeds through the stepwise elimination of trimethylsilyl halide.

Synthesis of this compound

The most common and efficient method for synthesizing this compound involves the reaction of elemental arsenic with a sodium-potassium (Na/K) alloy to form an arsenide intermediate, which is then quenched with chlorotrimethylsilane.

Experimental Protocol: Synthesis of this compound

Materials:

-

Elemental arsenic powder

-

Sodium-potassium alloy

-

Chlorotrimethylsilane (Me₃SiCl)

-

1,2-dimethoxyethane (DME), dried and deoxygenated

Procedure:

-

In a reaction flask equipped with a condenser and under an inert atmosphere (e.g., argon), a dispersion of elemental arsenic in DME is prepared.

-

The sodium-potassium alloy is carefully added to the arsenic dispersion. The reaction is exothermic and should be controlled.

-

The mixture is stirred vigorously and heated to reflux for several hours to ensure the complete formation of the (Na/K)₃As intermediate. The solution will typically turn black.

-

After cooling the reaction mixture, chlorotrimethylsilane is added dropwise. This step is also exothermic and requires careful temperature control.

-

The reaction mixture is stirred for an extended period to ensure complete silylation.

-

The resulting slurry is filtered to remove the precipitated alkali metal chlorides.

-

The solvent (DME) is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by fractional distillation under high vacuum.

Yield:

-

Yields for this synthesis are typically in the range of 60-85%, depending on the specific conditions and scale of the reaction.

Dehalosilylation Reactions with Group 13 Halides for III-V Semiconductor Synthesis

A primary application of this compound is in the synthesis of III-V semiconductor materials, such as Gallium Arsenide (GaAs), Indium Arsenide (InAs), and Aluminum Arsenide (AlAs). These reactions involve the dehalosilylation of the arsane with the corresponding Group 13 trihalide.

Synthesis of Gallium Arsenide (GaAs)

The reaction between this compound and Gallium Trichloride (GaCl₃) proceeds via the elimination of three equivalents of trimethylsilyl chloride (Me₃SiCl) to form GaAs.

Materials:

-

This compound, As(SiMe₃)₃

-

Gallium Trichloride, GaCl₃

-

Pentane or Toluene, anhydrous

Procedure:

-

In a Schlenk flask under an inert atmosphere, a solution of this compound in pentane is prepared.

-

A solution of GaCl₃ in pentane is added dropwise to the stirred arsane solution at room temperature. A precipitate will form immediately.

-

The reaction mixture is stirred at room temperature for several hours. During this time, approximately two equivalents of Me₃SiCl are eliminated.

-

The solvent and volatile byproducts are removed under vacuum.

-

The resulting solid intermediate is then heated to elevated temperatures (up to 185 °C) under vacuum to drive the elimination of the remaining Me₃SiCl.

-

Further heating at higher temperatures (e.g., with a cool flame) can be used to complete the reaction and improve the crystallinity of the GaAs product.

Synthesis of Indium Arsenide (InAs)

The synthesis of InAs from this compound and Indium Trichloride (InCl₃) follows a similar dehalosilylation pathway.

Materials:

-

This compound, As(SiMe₃)₃

-

Indium Trichloride, InCl₃

-

Pentane and Benzene, anhydrous

Procedure:

-

InCl₃ and As(SiMe₃)₃ are combined in pentane at room temperature under an inert atmosphere. A precipitate forms immediately.

-

The mixture is stirred at room temperature for an extended period (e.g., 3 days).

-

The solvent is removed, and the resulting solid is heated in benzene at reflux (70-75 °C) for several days to further promote the elimination of Me₃SiCl.

-

The remaining solid is then heated at a higher temperature (e.g., 150 °C) in the solid state to complete the reaction.

-

A final brief heating with a cool flame can be applied to yield the final InAs product.

Synthesis of Aluminum Arsenide (AlAs)

The reaction of this compound with Aluminum Trichloride (AlCl₃) is also a dehalosilylation reaction, but it proceeds through a stable, isolable intermediate adduct.

Materials:

-

This compound, As(SiMe₃)₃

-

Aluminum Trichloride, AlCl₃

-

Toluene, anhydrous

Procedure:

-

Equimolar amounts of As(SiMe₃)₃ and AlCl₃ are combined in toluene.

-

The mixture is heated to approximately 60 °C to form a yellow solution.

-

Upon slow cooling to room temperature, colorless crystals of the adduct, (Me₃Si)₃As·AlCl₃, are formed.

-

The isolated adduct is then heated to higher temperatures to induce dehalosilylation and form AlAs. The elimination of Me₃SiCl from this adduct occurs less readily compared to the gallium and indium systems.

Quantitative Data Summary

The following tables summarize the quantitative data for the dehalosilylation reactions of this compound with Group 13 halides.

Table 1: Reaction Conditions and Yields for III-V Semiconductor Synthesis

| Product | Group 13 Halide | Solvent(s) | Reaction Temperature(s) | Yield (%) | Purity (%) |

| GaAs | GaCl₃ | Pentane, Toluene | Room Temp, then up to 185 °C | 81-87 | 95-96 |

| InAs | InCl₃ | Pentane, Benzene | Room Temp, 70-75 °C, 150 °C | ~57 | 98 |

| AlAs | AlCl₃ | Toluene | 60 °C for adduct, then higher T | N/A | N/A |

Note: Yield and purity for AlAs are not well-documented in the literature as the focus has been on the isolation of the intermediate adduct.

Table 2: Stoichiometry of Dehalosilylation Reactions

| Reactant 1 | Reactant 2 | Molar Ratio | Primary Product | Byproduct |

| As(SiMe₃)₃ | GaCl₃ | 1:1 | GaAs | 3 Me₃SiCl |

| As(SiMe₃)₃ | InCl₃ | 1:1 | InAs | 3 Me₃SiCl |

| As(SiMe₃)₃ | AlCl₃ | 1:1 | (Me₃Si)₃As·AlCl₃ | - |

Conclusion

Dehalosilylation reactions of this compound represent a powerful and versatile method for the synthesis of arsenic-containing compounds, particularly III-V semiconductor materials. The reactions are driven by the formation of the stable and volatile trimethylsilyl halides. While the synthesis of GaAs and InAs via this route is well-established with detailed protocols, the synthesis of AlAs typically involves the formation of a stable intermediate adduct, with the final conversion to AlAs being less characterized. This guide provides researchers and scientists with a comprehensive overview of these important reactions, including detailed experimental procedures and quantitative data, to facilitate further research and development in this field.

Thermal stability and decomposition of Tris(trimethylsilyl)arsane

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(trimethylsilyl)arsane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, a significant organoarsenic compound. It is primarily utilized as a molecular precursor for the synthesis of III-V semiconductor materials, such as Gallium Arsenide (GaAs).[1] Understanding its thermal behavior is critical for optimizing its application in chemical vapor deposition and nanoparticle synthesis.[1]

Physicochemical Properties of this compound

This compound is a colorless liquid that is stable at room temperature when stored under an inert atmosphere.[2] It is highly soluble in common organic solvents like benzene, toluene, pentane, tetrahydrofuran (THF), and diethyl ether.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₂₇AsSi₃ | [3][4][5] |

| Molecular Weight | 294.49 g/mol | [1][3] |

| CAS Number | 17729-30-5 | [1][4][5] |

| Boiling Point | 82-84 °C at 4 Torr | [5] |

| Density | 0.9939 g/cm³ | [5] |

| ¹H NMR (in C₇D₈) | δ 0.30 (single resonance) | [2] |

| ¹³C NMR | δ 4.31 (single peak) | [2] |

Thermal Stability and Decomposition

The core of this compound's reactivity and its decomposition pathway is the cleavage of its As-Si bonds.[1] This characteristic allows it to function as a soluble and manageable source of arsenic for chemical synthesis.[1] While stable at room temperature under an inert atmosphere, it is a pyrophoric liquid that may ignite upon exposure to air.[2] It is also sensitive to moisture and can react with water to form highly toxic arsine gas (AsH₃).[2]

The thermal decomposition of similar organometallic compounds has been studied. For instance, the decomposition of triisopropylarsine was investigated in the temperature range of 265-297°C.[6] For related silicon compounds, exothermic decomposition has been reported at temperatures exceeding 100°C for Tris(trimethylsilyl)silane.[7]

Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through the homolytic cleavage of the arsenic-silicon bonds, leading to the formation of silyl and arsenide radicals. These reactive intermediates can then undergo further reactions.

Experimental Protocols

Synthesis of this compound

A widely used method for synthesizing this compound involves the reaction of elemental arsenic with a sodium-potassium (Na/K) alloy, followed by silylation with chlorotrimethylsilane (Me₃SiCl).[1] This procedure must be conducted under an inert atmosphere in a well-ventilated fume hood due to the pyrophoric and toxic nature of the reagents and products.[2]

Materials:

-

Sodium-potassium alloy (Na/K)

-

Arsenic powder (As)

-

1,2-dimethoxyethane (DME), dried and deoxygenated

-

Chlorotrimethylsilane (Me₃SiCl)

Procedure:

-

In a reaction flask under an inert atmosphere, the Na/K alloy is reacted with arsenic powder in DME.

-

This mixture is stirred vigorously and heated to reflux for 24 hours, resulting in a color change from black to pale gray.

-

After cooling, chlorotrimethylsilane is added to the reaction mixture.

-

The reaction proceeds to yield this compound, along with sodium and potassium chloride as byproducts.

-

The final product is isolated and purified by distillation.

Thermal Analysis Methodology

To quantitatively assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.

Thermogravimetric Analysis (TGA):

-

Objective: To determine the temperature ranges over which the compound decomposes and the extent of mass loss.

-

Procedure: A small sample of this compound would be placed in a TGA furnace. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or argon). The mass of the sample is monitored as a function of temperature. The resulting TGA curve provides data on the onset of decomposition and the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC):

-

Objective: To measure the heat flow associated with thermal transitions as a function of temperature.

-

Procedure: A sample and a reference are heated or cooled under a controlled atmosphere. The difference in heat flow to the sample and reference is measured. DSC can detect exothermic decomposition events and determine the enthalpy of decomposition.

Applications in Materials Science

The primary application of this compound is as a precursor for III-V semiconductor materials.[1] Its reactive Si-As bonds allow for low-temperature synthesis routes. It has been used in chemical vapor deposition experiments with trimethylgallium (Me₃Ga) or gallium trichloride (GaCl₃) to produce films of Gallium Arsenide (GaAs).[8]

Safety and Handling

This compound is a toxic and highly pyrophoric liquid.[2] It must be handled with extreme care in a well-ventilated fume hood under an inert atmosphere.[2] It reacts violently with water and can form highly toxic arsine gas upon contact with air or water.[2] Appropriate personal protective equipment, including nitrile gloves and face shields, should be used to avoid inhalation and skin contact.[1] In case of spills, inert absorbent materials like vermiculite should be used for containment.[1] A Class D metal fire extinguisher should be readily available during its synthesis and handling.[2]

References

- 1. This compound | 17729-30-5 | Benchchem [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. apps.dtic.mil [apps.dtic.mil]

Tris(trimethylsilyl)arsane: A Comprehensive Technical Guide to its Role as an Arsenide Ion Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)arsane, (Me₃Si)₃As, is a highly valuable and versatile reagent in modern chemistry, primarily serving as a soluble and manageable source of the arsenide ion (As³⁻). Its significance is particularly pronounced in the fields of materials science and inorganic chemistry, where it facilitates the low-temperature synthesis of III-V semiconductor materials, such as gallium arsenide (GaAs) and indium arsenide (InAs).[1] These materials are fundamental components in a wide range of optoelectronic devices. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the formation of metal arsenides through dehalosilylation reactions. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this important compound.

Physicochemical Properties and Spectroscopic Data

This compound is a toxic, pyrophoric liquid that is sensitive to air and moisture.[2][3] It is crucial to handle this compound under an inert atmosphere using appropriate Schlenk line or glovebox techniques. The key physicochemical and spectroscopic data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₇AsSi₃ | |

| Molecular Weight | 294.49 g/mol | |

| Boiling Point | 82-84 °C (4 Torr) | |

| Density | 0.9939 g/cm³ | |

| ¹H NMR (CDCl₃, est.) | δ ~0.3 ppm (s, 27H) | [4][5] |

| ¹³C NMR (CDCl₃, est.) | δ ~2.0 ppm | [4] |

| ²⁹Si NMR | Data not readily available in searched literature |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The most common methods are summarized below.

| Synthetic Method | Reagents | Typical Yield | Key Advantages | Key Challenges |

| Alkali Metal Alloy | As, Na/K alloy, Me₃SiCl | ~60-80% | Scalable, good yield | Use of highly reactive Na/K alloy |

| Magnesium Mediated | Mg, AsCl₃, Me₃SiCl | ~83% (in HMPA) | High yield | Use of carcinogenic solvent (HMPA), difficult product separation[6] |

| Lithium Aluminum Hydride Reduction | AsCl₃, LiAlH₄, Me₃SiCl | < 40% | Readily available reducing agent | Low yields due to over-reduction |

Experimental Protocol: Synthesis from Elemental Arsenic and Na/K Alloy

This procedure is adapted from Inorganic Syntheses and provides a reliable method for the preparation of this compound.

Materials:

-

Arsenic powder (99.999% purity)

-

Sodium metal

-

Potassium metal

-

Chlorotrimethylsilane (Me₃SiCl), freshly distilled

-

1,2-Dimethoxyethane (DME), freshly distilled from sodium-benzophenone ketyl

Procedure:

-

Under an inert atmosphere of dry argon, prepare a sodium-potassium alloy by cautiously heating sodium and potassium metal in a 1:3 molar ratio until molten. Allow the alloy to cool to room temperature.

-

In a separate flask equipped with a mechanical stirrer, condenser, and addition funnel, add finely powdered arsenic (14 g) and 800 mL of dry DME.

-

Heat the arsenic suspension to 76 °C with vigorous stirring.

-

Carefully add the Na/K alloy to the arsenic suspension over a period of 1.5 hours. The solution will turn black.

-

After the addition is complete, heat the mixture at reflux for 24 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice-water bath.

-

Increase the stirring rate and add chlorotrimethylsilane over 1.5 hours, maintaining the temperature at approximately 22 °C.

-

After the addition, allow the mixture to stir at room temperature for several hours.

-

Filter the reaction mixture to remove the precipitated salts (NaCl and KCl).

-

Remove the solvent (DME) from the filtrate by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation.

Workflow for the Synthesis of this compound:

Application as an Arsenide Source: Synthesis of III-V Semiconductors

The primary application of this compound is as a precursor for the synthesis of III-V semiconductor materials. The key reaction is a dehalosilylation, where the As-Si bonds are cleaved, and new As-metal bonds are formed with the elimination of a volatile trimethylsilyl halide.

Dehalosilylation Reaction Mechanism

The reaction of this compound with a metal halide, such as gallium trichloride (GaCl₃), proceeds through a dehalosilylation pathway. This reaction is a versatile method for producing metal arsenides at relatively low temperatures. The general reaction is as follows:

(Me₃Si)₃As + MCl₃ → MAs + 3 Me₃SiCl

where M can be Ga, In, Al, etc.

Diagram of the Dehalosilylation Reaction:

Experimental Protocol: Synthesis of Gallium Arsenide (GaAs) Nanocrystals

This protocol provides a general method for the synthesis of GaAs nanocrystals using this compound. The size and properties of the nanocrystals can be tuned by varying the solvent and reaction temperature.

Materials:

-

This compound

-

Gallium trichloride (GaCl₃)

-

Anhydrous toluene (or other high-boiling, coordinating or non-coordinating solvent)

Procedure:

-

Under an inert atmosphere, dissolve GaCl₃ in anhydrous toluene in a reaction flask equipped with a condenser.

-

Heat the solution to the desired temperature (e.g., reflux).

-

Slowly add a stoichiometric amount of this compound to the heated GaCl₃ solution with vigorous stirring.

-

The reaction mixture will typically change color, and a precipitate of GaAs will form.

-

Maintain the reaction at the elevated temperature for a specified period to allow for nanocrystal growth.

-

After the reaction is complete, cool the mixture to room temperature.

-

The GaAs nanocrystals can be isolated by centrifugation, washed with an appropriate solvent (e.g., anhydrous pentane) to remove byproducts, and dried under vacuum.

Summary of GaAs Synthesis Conditions and Outcomes:

| Gallium Precursor | Solvent | Temperature | Product | Purity | Reference |

| GaCl₃ | Toluene | Reflux | GaAs nanocrystals (~10 nm) | - | |

| GaCl₃ | Quinoline | - | Smaller, redissolvable GaAs crystallites | - | |

| GaCl₃ | Decane | Reflux | GaAs nanocrystallites (~3 nm) | - | |

| GaCl₃ | - | - | GaAs | 95-96% |

Conclusion

This compound is an indispensable reagent for the synthesis of arsenic-containing compounds, most notably III-V semiconductors. Its ability to serve as a soluble and reactive source of the arsenide ion via dehalosilylation reactions provides a convenient and lower-temperature alternative to traditional high-temperature methods. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in research and development, enabling the continued exploration of novel materials with advanced electronic and optoelectronic properties. The inherent toxicity and pyrophoricity of this compound necessitate careful handling and a thorough understanding of its reactivity, as outlined in this document.

References

Methodological & Application

Tris(trimethylsilyl)arsane: A Safer Precursor for High-Quality III-V Semiconductor Thin Films

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tris(trimethylsilyl)arsane (TTMSiAs) as a precursor in the synthesis of III-V compound semiconductors. TTMSiAs offers a significantly safer alternative to the highly toxic and pyrophoric arsine gas (AsH₃) traditionally used in Metal-Organic Vapor Phase Epitaxy (MOVPE) and other chemical vapor deposition techniques. Its lower vapor pressure and the absence of flammable and explosive hydrogen gas as a byproduct contribute to a safer laboratory and manufacturing environment.

Overview of this compound as a Precursor

This compound is an organoarsenic compound with the chemical formula As(Si(CH₃)₃)₃. The primary application of this compound lies in its role as a molecular precursor for the synthesis of III-V semiconductors, which are essential materials for a wide range of optoelectronic devices due to their direct bandgaps. The reactivity of the Si-As bonds in TTMSiAs allows for lower-temperature deposition routes for these critical materials.

The fundamental reaction chemistry of TTMSiAs is centered on the cleavage of its As-Si bonds. This reactivity allows it to serve as a soluble and more manageable source of arsenic for chemical synthesis compared to arsine gas. Dehalosilylation, the reaction with Group 13 trihalides, is a prominent reaction pathway that provides a synthetic route to III-V semiconductor materials.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of TTMSiAs is crucial for its effective and safe use in semiconductor synthesis.

| Property | Value | Reference |

| Chemical Formula | C₉H₂₇AsSi₃ | [1] |

| Molecular Weight | 294.49 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 65-71 °C at 2.5 x 10⁻³ torr; 82-84 °C at 4 Torr | [2] |

| Solubility | Very soluble in benzene, toluene, pentane, THF, and diethyl ether | [2] |

Safety Precautions: this compound is a toxic and highly pyrophoric liquid that may form highly toxic arsine gas upon reaction with air or water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including flame-retardant clothing, safety goggles, and compatible gloves. A Class D metal fire extinguisher should be readily available.[2]

Application in III-V Semiconductor Growth: Gallium Arsenide (GaAs)

This compound has been successfully employed in the Organometallic Chemical Vapor Deposition (OMCVD) of Gallium Arsenide (GaAs) films. The following sections provide a summary of experimental conditions and a general protocol.

Quantitative Data for OMCVD of GaAs

The table below summarizes the experimental parameters for the deposition of GaAs films on silicon (Si) and semi-insulating GaAs substrates using TTMSiAs and either Gallium Chloride (GaCl₃) or Trimethylgallium (TMGa) as the gallium precursor.[3]

| Parameter | Value (with GaCl₃) | Value (with TMGa) |

| Substrate | Si, semi-insulating GaAs | Si, semi-insulating GaAs |

| Substrate Temperature | 400 °C | 500 °C |

| TTMSiAs Bubbler Temp. | 102-103 °C | Not specified |

| GaCl₃ Bubbler Temp. | 41-42 °C | N/A |

| TMGa Bubbler Temp. | N/A | -12 °C |

| Deposition Time | 1.5 hours | Not specified |

| Resulting Film Thickness | ~8000 Å | Not specified |

| Film Characterization | X-ray Diffraction (XRD), Auger Electron Spectroscopy (AES) | X-ray Diffraction (XRD), Auger Electron Spectroscopy (AES) |

Experimental Protocol: OMCVD of GaAs

This protocol outlines the general steps for the deposition of GaAs thin films using this compound and a gallium precursor in an OMCVD reactor.

Materials and Equipment:

-

This compound (TTMSiAs)

-

Gallium Chloride (GaCl₃) or Trimethylgallium (TMGa)

-

Silicon (100) or semi-insulating GaAs substrates

-

OMCVD reactor with appropriate precursor delivery lines and heating capabilities

-

Schlenk line and inert atmosphere (e.g., Argon or Nitrogen)

-

Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)

-

Hydrofluoric acid (HF) for Si substrate etching

-

Characterization equipment: XRD, AES, Profilometer

Procedure:

-

Substrate Preparation:

-

Clean the Si or GaAs substrates by sonicating in acetone, isopropanol, and deionized water.

-

For Si substrates, etch in a 48% HF solution to remove the native oxide layer.

-

Dry the substrates under a stream of high-purity nitrogen.

-

-

Reactor Setup:

-

Load the prepared substrates onto the susceptor in the OMCVD reactor.

-

Ensure all precursor lines are leak-tight and purged with an inert gas.

-

Heat the TTMSiAs and gallium precursor bubblers to the desired temperatures to achieve the required vapor pressures (refer to the table above).

-

-

Deposition:

-

Heat the substrate to the desired deposition temperature (e.g., 400 °C for GaCl₃, 500 °C for TMGa).[3]

-

Introduce the TTMSiAs and gallium precursor vapors into the reactor chamber using a carrier gas (e.g., Argon).

-

Maintain a stable pressure within the reactor during deposition.

-

Continue the deposition for the desired duration to achieve the target film thickness.

-

-

Cooldown and Characterization:

-

After deposition, cool down the reactor under an inert atmosphere.

-

Remove the coated substrates from the reactor.

-

Characterize the deposited GaAs films using XRD to confirm the crystal structure, AES to determine the elemental composition and purity, and a profilometer to measure the film thickness.[3]

-

Reaction Mechanisms and Experimental Workflow

The synthesis of III-V semiconductors using TTMSiAs proceeds through a dehalosilylation reaction when using halide-based Group III precursors. In the case of organometallic precursors like TMGa, the reaction mechanism is more complex and involves the thermal decomposition of the precursors on the heated substrate surface.

Dehalosilylation Reaction Pathway

The reaction between TTMSiAs and a Group III halide (MX₃, where M = Ga, In, Al and X = Cl, Br) is a classic example of a dehalosilylation reaction, which can be represented by the following general equation:

As(Si(CH₃)₃)₃ + MX₃ → MAs + 3 (CH₃)₃SiX

This reaction is pivotal for the solution-phase synthesis of III-V semiconductor materials.[3]

Caption: Dehalosilylation reaction pathway for III-V semiconductor synthesis.

MOVPE/OMCVD Experimental Workflow

The general workflow for the deposition of III-V semiconductors using TTMSiAs in an MOVPE or OMCVD system involves several key stages, from precursor handling to film deposition and characterization.

Caption: General experimental workflow for MOVPE/OMCVD of III-V semiconductors.

Future Outlook

This compound presents a promising and safer alternative to arsine for the deposition of high-quality III-V semiconductor materials. Further research is encouraged to explore its application for a wider range of III-V compounds, including ternary and quaternary alloys, and to optimize the deposition processes for various device applications. The development of detailed protocols for different materials will be crucial for the broader adoption of this precursor in both academic research and industrial manufacturing.

References

Application Notes and Protocols for the Synthesis of Gallium Arsenide (GaAs) using Tris(trimethylsilyl)arsine ((Me3Si)3As)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium arsenide (GaAs) is a significant compound semiconductor with applications in high-speed electronics, optoelectronics, and photovoltaics. Its unique properties, such as high electron mobility and a direct bandgap, make it superior to silicon for certain applications. For professionals in drug development and related life sciences, GaAs is emerging as a critical material in the fabrication of highly sensitive biosensors. These biosensors, particularly those based on high-electron-mobility transistors (HEMTs), enable rapid and ultra-sensitive detection of pathogens, biomarkers, and other biologically relevant molecules, thus playing a crucial role in diagnostics and therapeutic monitoring.[1][2][3]

This document provides detailed application notes and protocols for the synthesis of gallium arsenide using tris(trimethylsilyl)arsine, ((Me3Si)3As), as a safer alternative to the highly toxic arsine gas (AsH3). The synthesis route described herein is based on a dehalosilylation reaction between (Me3Si)3As and a gallium halide, typically gallium trichloride (GaCl3).

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characteristics for GaAs Synthesis

| Gallium Precursor | Arsenic Precursor | Reaction Solvent | Reaction Temperature (°C) | Reaction Time | Product Purity (%) | Reported Yield (%) | Reference |

| GaCl3 | (Me3Si)3As | Pentane | Room Temperature | 3 days | 95-96 | Not explicitly stated for isolated solid | Wells et al. |

| GaBr3 | (Me3Si)3As | Not specified | Not specified | Not specified | 88 | Not explicitly stated | Wells et al. |

| GaCl3 | (Et3Si)3As | N/A (ALD) | 175-200 | N/A (ALD cycles) | Stoichiometric, low impurity | N/A (film growth) | [4] |

Table 2: Characterization Data for Synthesized GaAs

| Characterization Technique | Observed Results | Reference |

| X-Ray Diffraction (XRD) | Peaks consistent with the cubic zinc-blende structure of GaAs. | [5] |

| Elemental Analysis | Confirms the stoichiometry of GaAs with minor impurities. | Wells et al. |

| Auger Electron Spectroscopy (AES) | Used to characterize thin films, showing the presence of Ga and As with small amounts of C and O impurities. | [5] |

Experimental Protocols

Safety Precautions:

-

Tris(trimethylsilyl)arsine ((Me3Si)3As): This compound is toxic and pyrophoric. It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and compatible gloves, must be worn.[2]

-

Gallium Trichloride (GaCl3): This compound is corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Solvents: Anhydrous solvents should be used, as the reactants are sensitive to moisture.

Protocol 1: Bulk Synthesis of Gallium Arsenide (GaAs)

This protocol is adapted from the procedures described by Wells et al.

Materials:

-

Tris(trimethylsilyl)arsine ((Me3Si)3As)

-

Gallium trichloride (GaCl3)

-

Anhydrous pentane

-

Schlenk line or glovebox

-

Reaction flask with a magnetic stir bar

-

Cannula or syringe for liquid transfer

-

Heating mantle

-

Vacuum pump

Procedure:

-

Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), add gallium trichloride to a dry reaction flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous pentane to the flask to create a slurry.

-

Precursor Addition: Slowly add a stoichiometric equivalent of tris(trimethylsilyl)arsine to the GaCl3 slurry at room temperature while stirring. A reaction is immediately evident by a color change.

-

Reaction: Allow the reaction to stir at room temperature for 3 days. During this time, the facile elimination of approximately two moles of trimethylsilyl chloride (Me3SiCl) per mole of GaCl3 occurs.

-

Intermediate Isolation: After 3 days, remove the volatile components (pentane and Me3SiCl) under vacuum to yield an intermediate solid.

-

Thermal Elimination: To drive the reaction to completion, heat the isolated solid under vacuum. A gradual increase in temperature up to 185°C is required to eliminate the remaining Me3SiCl.

-

Final Product: After cooling, the resulting black or dark grey powder is gallium arsenide.

-

Purification: The primary purification is achieved through the removal of the volatile byproduct, Me3SiCl, under vacuum. The final GaAs powder can be washed with an inert, non-reacting solvent to remove any soluble impurities, followed by drying under vacuum.

Visualizations

Reaction Pathway

Caption: Overall dehalosilylation reaction for the synthesis of GaAs.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and characterization of GaAs.

References

- 1. Alkylsilyl compounds as enablers of atomic layer deposition: analysis of (Et3Si)3As through the GaAs process - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Arsine,tris(trimethylsilyl)- MSDS CasNo.17729-30-5 [m.lookchem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. researchgate.net [researchgate.net]

Synthesis of Indium Arsenide (InAs) Quantum Dots Using Tris(trimethylsilyl)arsine ((Me3Si)3As): Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of high-quality indium arsenide (InAs) quantum dots (QDs) utilizing tris(trimethylsilyl)arsine, ((Me3Si)3As), as the arsenic precursor. These near-infrared (NIR) emitting nanocrystals hold significant promise for in vivo imaging, targeted drug delivery, and theranostic applications.

Introduction

Indium arsenide (InAs) quantum dots are semiconductor nanocrystals with unique optoelectronic properties, including size-tunable fluorescence emission in the near-infrared (NIR) window, high photostability, and broad absorption spectra. These characteristics make them ideal candidates for a variety of biomedical applications, surmounting some of the limitations of traditional organic dyes. The synthesis using ((Me3Si)3As) is a well-established method for producing high-quality, monodisperse InAs QDs. This document outlines two primary synthetic strategies: the hot-injection method and a seeded-growth approach, providing detailed protocols and quantitative data to enable reproducible synthesis in a research setting.

Data Presentation

Table 1: Hot-Injection Synthesis Parameters for InAs Quantum Dots

| Parameter | Value | Reference |

| Indium Precursor | Indium acetate (In(OAc)3) | [1] |

| Arsenic Precursor | Tris(trimethylsilyl)arsine ((Me3Si)3As) | [2] |

| Ligand/Solvent | Oleic acid (OA), 1-octadecene (ODE) | [2] |

| Co-surfactant | Dioctylamine (DOA) | [1] |

| Reaction Temperature | 280-300 °C | [1][2] |

| Typical In:As Molar Ratio | 2:1 to 4:1 | [1] |

| Typical Growth Time | 10 - 20 minutes | [1][2] |

Table 2: Seeded-Growth Synthesis Parameters for InAs Quantum Dots

| Parameter | Value | Reference |

| Seed Synthesis | Hot-injection method (see Table 1) | [1] |

| Growth Precursor | InAs nanoclusters | [1] |

| Cluster Preparation | Reaction of In(OAc)3 and ((Me3Si)3As) at RT | [1] |

| Growth Temperature | 300 °C | [1] |

| Injection Method | Continuous injection via syringe pump | [1] |

| Injection Rate | 2 mL/h | [1] |

| Resultant QD Properties | Narrow size distribution (HWHM < 80 meV) | [3] |

Experimental Protocols

Protocol 1: Hot-Injection Synthesis of InAs Quantum Dot Seeds

This protocol describes the synthesis of initial InAs "seed" nanocrystals, which can be used for subsequent growth or as the final product.

Materials:

-

Indium(III) acetate (In(OAc)3)

-

Oleic acid (OA)

-

1-octadecene (ODE)

-

Tris(trimethylsilyl)arsine ((Me3Si)3As)

-

Dioctylamine (DOA)

-

Anhydrous toluene

-

Anhydrous ethanol

-

Schlenk line apparatus

-

Syringes and needles

-

Heating mantle with temperature controller

-

Three-neck round-bottom flask

Procedure:

-

Indium Precursor Preparation: In a three-neck flask, combine In(OAc)3 (e.g., 0.58 g, 2 mmol), oleic acid (e.g., 2 mL, 6 mmol), and 1-octadecene (e.g., 3 mL).

-

Degas the mixture at 120 °C for 1-2 hours under vacuum to remove water and oxygen.

-

Switch to a nitrogen atmosphere and increase the temperature to 300 °C.

-

Arsenic Precursor Preparation (in a glovebox): In a vial, mix ((Me3Si)3As) (e.g., 0.149 mL, 0.502 mmol) with dioctylamine (e.g., 0.454 mL, 1.502 mmol) and 1-octadecene (1.0 mL). Stir the solution at room temperature.

-

Injection: Rapidly inject the arsenic precursor solution into the hot indium precursor solution.

-

Growth: Allow the InAs seeds to grow for 20 minutes at 300 °C.

-

Quenching and Purification: Cool the reaction mixture to room temperature. Transfer the crude solution to a glovebox. Add anhydrous toluene to disperse the nanocrystals, followed by the addition of anhydrous ethanol to precipitate the InAs QDs. Centrifuge the mixture and discard the supernatant. Redisperse the precipitate in a minimal amount of anhydrous toluene.

Protocol 2: Seeded-Growth of Larger InAs Quantum Dots

This protocol outlines the growth of larger InAs QDs from the previously synthesized seeds using a continuous injection of InAs nanoclusters.

Materials:

-

InAs seed solution (from Protocol 1)

-

Indium(III) acetate (In(OAc)3)

-

Oleic acid (OA)

-

1-octadecene (ODE)

-

Tris(trimethylsilyl)arsine ((Me3Si)3As)

-

Dioctylamine (DOA)

-

Syringe pump

Procedure:

-

InAs Nanocluster Preparation (in a glovebox): In a flask, prepare an indium oleate solution by degassing a mixture of In(OAc)3, oleic acid, and 1-octadecene at 120 °C under vacuum. Cool to room temperature. In a separate vial, prepare the arsenic precursor solution by mixing ((Me3Si)3As) and dioctylamine in 1-octadecene. Add the arsenic solution to the indium oleate solution at room temperature and stir vigorously for 10 minutes to form the InAs nanocluster solution.[1]

-

Seeded Growth Setup: In a three-neck flask, place the synthesized InAs seed solution and heat to 300 °C under a nitrogen atmosphere.

-

Continuous Injection: Load the InAs nanocluster solution into a syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a needle.

-

Initiate the continuous injection of the InAs nanocluster solution into the hot seed solution at a controlled rate (e.g., 2 mL/h).[1]

-

Monitoring and Termination: Monitor the growth of the InAs QDs by taking aliquots and measuring their absorption spectra. Once the desired size is reached, stop the injection and cool the reaction to room temperature.

-

Purification: Purify the resulting InAs QDs using the same precipitation and redispersion procedure described in Protocol 1.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of InAs quantum dots.

Applications in Research and Drug Development

InAs quantum dots synthesized using ((Me3Si)3As) exhibit properties that are highly advantageous for biomedical research, particularly in the fields of drug development and diagnostics.

In Vivo Imaging:

The near-infrared emission of InAs QDs falls within the "optical window" of biological tissues, where light absorption and scattering are minimized. This allows for deeper tissue penetration and higher resolution imaging compared to visible light fluorophores.[4] For drug development, this enables real-time tracking of drug carriers, monitoring of drug release at the target site, and assessment of therapeutic efficacy in preclinical animal models.[5] The high photostability of InAs QDs is crucial for long-term in vivo studies.[6]

Targeted Drug Delivery:

The surface of InAs QDs can be functionalized with various biomolecules, such as antibodies, peptides, or small molecules, to achieve targeted delivery to specific cells or tissues, such as tumors.[7][8] This targeted approach can enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing off-target toxicity. The quantum dots themselves can act as the drug carrier, or they can be used to label other drug delivery systems like liposomes or polymeric nanoparticles.[5]

Theranostics:

The combination of imaging and therapeutic capabilities in a single nanoparticle platform is known as theranostics. InAs QDs can be engineered to not only visualize the location of diseased tissue but also to deliver a therapeutic payload. For example, a drug can be conjugated to the surface of the QD, and its release can be monitored through changes in the QD's fluorescence. This integrated approach offers a powerful tool for personalized medicine.

Caption: Applications of InAs quantum dots in biomedical research.

References

- 1. light.northwestern.edu [light.northwestern.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. InAs(ZnCdS) Quantum Dots Optimized for Biological Imaging in the Near-Infrared - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum Dots in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum Dots for Live Cell and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Breakthroughs in Using Quantum Dots for Cancer Imaging and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Low-Temperature Synthesis of Metal Arsenides with Tris(trimethylsilyl)arsane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the low-temperature synthesis of various metal arsenides utilizing tris(trimethylsilyl)arsane, As(SiMe₃)₃, as a less hazardous arsenic precursor compared to arsine gas. This method offers a solution-phase route to crystalline metal arsenide nanoparticles, which are of significant interest in electronics, optoelectronics, and biomedical applications.

Introduction

The synthesis of metal arsenides is crucial for the advancement of new technologies. Traditional synthetic methods often require high temperatures and the use of highly toxic and pyrophoric precursors like arsine gas (AsH₃). This compound serves as a valuable alternative, enabling the formation of metal-arsenic bonds at lower temperatures through dehalosilylation reactions.[1] This approach is noted for its efficiency and scalability in producing III-V semiconductor materials.[1] The fundamental reactivity of this compound is centered on the cleavage of its As-Si bonds, which facilitates these low-temperature routes.[1]

General Reaction Pathway: Dehalosilylation

The synthesis of metal arsenides using this compound predominantly proceeds via a dehalosilylation reaction. In this reaction, a metal halide (MClₓ) reacts with this compound, leading to the elimination of trimethylsilyl halide (Me₃SiCl) and the formation of the corresponding metal arsenide (MₓAsᵧ).

General Reaction Scheme: x MClₓ + y As(SiMe₃)₃ → MₓAsᵧ + 3y Me₃SiCl